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Compound of Interest

Compound Name: Mal-amido-PEG15-acid

Cat. No.: B12423266

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Mal-amido-PEG15-acid,
a heterobifunctional linker crucial in bioconjugation and the development of targeted
therapeutics. This document outlines its chemical properties, provides a list of suppliers and
catalog numbers, details experimental protocols for its use, and illustrates its role in PROTAC-
mediated protein degradation.

Core Concepts: Understanding Mal-amido-PEG15-
acid

Mal-amido-PEG15-acid is a versatile chemical tool featuring a maleimide group at one end, a
carboxylic acid at the other, and a 15-unit polyethylene glycol (PEG) spacer. This structure
allows for the sequential or orthogonal conjugation of two different molecules. The maleimide
group reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of
proteins and peptides, to form a stable thioether bond.[1] The terminal carboxylic acid can be

activated to react with primary amines, such as those on lysine residues or the N-terminus of a
protein, forming a stable amide bond.[2]

The hydrophilic PEG chain enhances the solubility and reduces the immunogenicity of the
resulting conjugate, while also providing a flexible spacer that can be critical for maintaining the
biological activity of the conjugated molecules.[3] These characteristics make Mal-amido-PEG-
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acid linkers, including the PEG15 variant, highly valuable in the development of antibody-drug

conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACS).[4][5]

Supplier and Catalog Information

Sourcing high-quality reagents is critical for reproducible research. Below is a summary of a

supplier for Mal-amido-PEG15-acid and a comparative table of related Mal-amido-PEG-acid

linkers with varying PEG chain lengths.

Table 1: Supplier Information for Mal-amido-PEG15-acid

Supplier Product Name Catalog Number
MedchemExpress Mal-amido-PEG15-acid HY-143841
Table 2: Comparative Data of Mal-amido-PEG-acid Linkers
Product . Catalog Molecular Molecular )
Supplier . Purity
Name Number Formula Weight
Mal-amido-
MedchemExp C14H20N20
PEG2-C2- HY-136368 328.32
, ress
acid
Amido Mal- C16H24N20
] Precise PEG AG-2583 372.37 > 96%
PEG3-Acid
Mal-amido- MedKoo C26H44N20
572886 592.64
PEG8-acid Biosciences 13
Mal-amido- C34H60N20
) BroadPharm BP-22215 768.9 97%
PEG12-acid 17
Mal-amido- MedchemExp
. HY-140975
PEG24-acid ress
Amido Mal- _ C100H192N2
Precise PEG AG-3400 2222.6 > 96%
PEG45-Acid 050
© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.medchemexpress.com/mal-amido-peg15-acid.html
https://www.benchchem.com/pdf/Revolutionizing_Targeted_Therapies_Mal_amido_PEG8_acid_for_PROTAC_Development.pdf
https://www.benchchem.com/product/b12423266?utm_src=pdf-body
https://www.benchchem.com/product/b12423266?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12423266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following are detailed methodologies for key experiments involving Mal-amido-PEG-acid
linkers. These protocols are based on established methods for bioconjugation.

Protocol 1: Maleimide-Thiol Conjugation (Protein-Linker)

This protocol describes the conjugation of a protein with a free cysteine residue to the
maleimide group of Mal-amido-PEG15-acid.

Materials:
» Thiol-containing protein/peptide
e Mal-amido-PEG15-acid

» Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, free of primary amines and
thiols.

e Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
e Quenching Solution: 1 M L-cysteine in conjugation buffer

e Anhydrous DMF or DMSO

 Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:

e Protein Preparation: Dissolve the thiol-containing protein/peptide in the conjugation buffer to
a final concentration of 1-10 mg/mL.

¢ (Optional) Reduction of Disulfides: If the cysteine residues are in a disulfide bond, add a 10-
to 50-fold molar excess of TCEP to the protein solution and incubate at room temperature for
30-60 minutes. TCEP is recommended as it does not need to be removed before adding the
maleimide reagent.
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Linker Preparation: Immediately before use, dissolve Mal-amido-PEG15-acid in anhydrous
DMF or DMSO to a concentration of 10-20 mM.

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Mal-amido-
PEG15-acid to the protein/peptide solution.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at
4°C with gentle stirring. The reaction should be protected from light.

Quenching the Reaction: Add the quenching solution to a final concentration of 10-20 mM L-
cysteine to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room
temperature.

Purification: Purify the conjugate from excess reagents and byproducts using size-exclusion
chromatography (SEC), dialysis, or another suitable purification method.

Protocol 2: Carboxylic Acid-Amine Conjugation (Linker-
Payload)

This protocol describes the activation of the terminal carboxylic acid on the PEG linker and

subsequent conjugation to an amine-containing molecule.

Materials:

Molecule with a primary amine

Mal-amido-PEG-acid conjugate from Protocol 1

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide) or Sulfo-NHS

Quenching Solution: 1 M Tris-HCI, pH 8.0
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 Purification system
Procedure:

o Preparation of Reactants: Dissolve the Mal-amido-PEG-acid conjugate in the activation
buffer. Dissolve the amine-containing molecule in the conjugation buffer.

 Activation of Carboxylic Acid: Add a 5- to 10-fold molar excess of EDC and NHS (or Sulfo-
NHS) to the Mal-amido-PEG-acid conjugate solution. Incubate for 15 minutes at room
temperature to activate the carboxylic acid group.

o Conjugation Reaction: Immediately add the activated linker solution to the amine-containing
molecule solution. Incubate the reaction mixture for 2 hours at room temperature or
overnight at 4°C with gentle stirring.

e Quenching the Reaction: Add the quenching solution to a final concentration of 20-50 mM
Tris to stop the reaction by consuming any unreacted NHS-esters. Incubate for 15 minutes at
room temperature.

« Purification: Purify the final conjugate using an appropriate method such as SEC or dialysis.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex processes in bioconjugation and
targeted protein degradation.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12423266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Experimental Workflow: Protein-Linker Conjugation
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Caption: Experimental workflow for maleimide-thiol conjugation.
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PROTAC-Mediated Protein Degradation Pathway
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Caption: PROTAC-mediated protein degradation pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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